molecular formula C10H11NO2 B6599408 N-[2-(hydroxymethyl)phenyl]prop-2-enamide CAS No. 177837-82-0

N-[2-(hydroxymethyl)phenyl]prop-2-enamide

Cat. No.: B6599408
CAS No.: 177837-82-0
M. Wt: 177.20 g/mol
InChI Key: DRSBJVXETKOWBV-UHFFFAOYSA-N
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Description

N-[2-(hydroxymethyl)phenyl]prop-2-enamide is an organic compound with the molecular formula C10H11NO2 It is characterized by the presence of a phenyl group substituted with a hydroxymethyl group and an amide group attached to a prop-2-enyl chain

Safety and Hazards

The safety data sheet for a related compound, “N-(Hydroxymethyl)phthalimide”, suggests that it should be handled with care to avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(hydroxymethyl)phenyl]prop-2-enamide typically involves the reaction of 2-(hydroxymethyl)aniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(hydroxymethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 2-(carboxymethyl)phenylprop-2-enamide.

    Reduction: N-[2-(aminomethyl)phenyl]prop-2-enamide.

    Substitution: N-[2-(hydroxymethyl)-4-nitrophenyl]prop-2-enamide, N-[2-(hydroxymethyl)-4-bromophenyl]prop-2-enamide.

Scientific Research Applications

N-[2-(hydroxymethyl)phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized derivatives.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions due to its amide functionality.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N-[2-(hydroxymethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active site residues, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects. The hydroxymethyl group can also participate in redox reactions, further influencing the compound’s activity.

Comparison with Similar Compounds

N-[2-(hydroxymethyl)phenyl]prop-2-enamide can be compared with similar compounds such as:

    N-(2-hydroxypropyl)-2-methyl-prop-2-enamide: Differing by the substitution on the phenyl ring, this compound has applications in polymer chemistry and drug delivery systems.

    N-(hydroxymethyl)methacrylamide: Similar in having a hydroxymethyl group, but with different reactivity and applications in the synthesis of hydrogels and other materials.

    N-(2-hydroxyethyl)acrylamide: Used in the preparation of copolymers for biomedical applications, differing in the length and substitution of the side chain.

Properties

IUPAC Name

N-[2-(hydroxymethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-10(13)11-9-6-4-3-5-8(9)7-12/h2-6,12H,1,7H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSBJVXETKOWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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